2-Chloro-4-(chloromethyl)-6-methylpyridine
Overview
Description
2-Chloro-4-(chloromethyl)pyrimidine is a chemical compound with the molecular formula C5H4Cl2N2 . It is used in laboratory settings and for the synthesis of various substances .
Synthesis Analysis
The synthesis of 2-Chloro-4-(chloromethyl)pyrimidine involves aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . Another study discusses the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(chloromethyl)pyrimidine has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . Further studies on the molecular structure and vibrational spectral analysis can be found in the literature .Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-4-(chloromethyl)pyrimidine are complex and depend on the conditions and reagents used. For example, the reaction of a 2º-alkyl halide, isopropyl bromide, with two different nucleophiles results in either a substitution or an elimination reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4-(chloromethyl)pyrimidine include a density of 1.3±0.1 g/cm3, a boiling point of 251.7±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .Scientific Research Applications
Synthesis and Preparation
- 2-Chloro-4-(chloromethyl)-6-methylpyridine can be synthesized from 6-chloro-2-methylpyridine through a series of conversions, resulting in the required 2-chloromethyl substituent. This process involves steps like conversion to 2-acetoxymethyl and 2-hydroxymethyl intermediates (Barnes, Hartley, & Jones, 1982).
Intermediate in Pharmaceuticals and Pesticides
- The compound serves as an important intermediate in the production of various medicines and pesticides. For instance, it can be separated and purified from photochlorinated products of 3-methylpyridine, indicating its relevance in pharmaceutical and agrochemical industries (Su Li, 2005).
Synthesis of Derivatives
- It is used in synthesizing derivatives like 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, which is an intermediate of lafutidine. This synthesis involves chlorination and condensation steps, showcasing its utility in complex organic syntheses (Shen Li, 2012).
Photochemical Applications
- The compound is relevant in photochemical studies, such as in the photochemical dimerization of 2-aminopyridines. This implies its role in understanding and manipulating chemical reactions triggered by light (Taylor & Kan, 1963).
Structural and Vibrational Analysis
- Studies on compounds like 2-chloro-4-nitropyridine and related chloro-methylpyridines use theoretical and experimental approaches to explore their molecular structures, vibrational properties, and electronic characteristics. This underlines its importance in material science and molecular spectroscopy (Velraj, Soundharam, & Sridevi, 2015).
Coordination Chemistry
- The compound's derivatives are studied in the context of coordination chemistry, particularly in understanding the interactions and reactions with metals like cobalt and copper. This has implications for material science and inorganic chemistry (Carson et al., 1995).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-4-(chloromethyl)-6-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-5-2-6(4-8)3-7(9)10-5/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYFUZZTJPBDPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001268093 | |
Record name | 2-Chloro-4-(chloromethyl)-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001268093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162046-59-5 | |
Record name | 2-Chloro-4-(chloromethyl)-6-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162046-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-(chloromethyl)-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001268093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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